molecular formula C13H15N3O3 B1418276 2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 1170948-73-8

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B1418276
CAS No.: 1170948-73-8
M. Wt: 261.28 g/mol
InChI Key: DAZHSDUZMIVTMV-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one ( 1170948-73-8) is a chemical compound with a molecular formula of C13H15N3O3 and a molecular weight of 261.28 g/mol . This amino-pyrimidine derivative is of significant interest in medicinal chemistry research, particularly in the development of novel anti-cancer agents. The compound is structurally characterized by a pyrimidine-4(3H)-one core substituted at the 2-position with a (3,4-dimethoxyphenyl)amino group and at the 6-position with a methyl group. Pyrimidine-based scaffolds, like this one, are recognized as privileged pharmacophores in drug discovery due to their wide range of pharmacological activities . Recent scientific investigations have explored the replacement of unstable molecular moieties in natural products with stable amino-pyrimidine cores to improve physicochemical properties . Such derivatives have demonstrated enhanced stability in simulated physiological media and have shown promising in vitro anti-proliferative activity against human cancer cell lines, including colorectal (HCT116) and prostate (PC3) cancer models . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

IUPAC Name

2-(3,4-dimethoxyanilino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-6-12(17)16-13(14-8)15-9-4-5-10(18-2)11(7-9)19-3/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZHSDUZMIVTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Cyclization to Form Pyrimidinedione

The initial step involves synthesizing the 4-amino-2,6-dimethoxy pyrimidinedione intermediate via a cyclization reaction. The process is characterized by:

  • Raw Materials :

    • Cyanoacetate (methyl or ethyl)
    • Urea
    • Broken sodium metal as a reducing agent
    • Solvent: absolute methanol or ethanol
  • Procedure :

- Dissolve broken sodium in the chosen solvent under stirring to generate sodium methoxide or ethoxide.
- Dropwise addition of methyl or ethyl cyanoacetate, maintaining a temperature between 65-80°C.
- After 30 minutes, add urea and reflux for 3-4 hours to promote cyclization.
- Filter the reaction mixture at room temperature, wash the precipitate with cold solvent, then dissolve in water.
- Adjust pH to neutral (~7.0-7.5), stir thoroughly, filter, and dry to obtain the pyrimidinedione intermediate.

This method leverages the nucleophilicity of sodium and the reactivity of cyanoacetate and urea, facilitating cyclization without chlorinating agents, thus reducing environmental impact and toxicity.

Step 2: Methylation to Form the Dimethoxyphenylamino Derivative

The second step involves methylation of the amino group to install the 3,4-dimethoxyphenyl substituent:

  • Raw Materials :

    • Pyrimidinedione intermediate
    • Solid alkali (sodium or potassium hydroxide)
    • Phase transfer catalyst (e.g., tetrabutylammonium bromide)
    • Methylating agent (dimethyl sulfate or dimethyl carbonate)
    • Solvent: toluene, N-dimethylformamide, or pyridine
  • Procedure :

- Dissolve the pyrimidinedione in the chosen solvent.
- Add solid alkali and phase transfer catalyst to facilitate transfer of methylating agent into the organic phase.
- Introduce the methylating agent slowly, maintaining the temperature between 60-80°C.
- Reflux for 8-10 hours to ensure complete methylation.
- Filter the mixture at room temperature, then evaporate the solvent under reduced pressure.
- Purify the product via recrystallization or chromatography.

This methylation process is optimized to favor mono-methylation, providing high yield and purity while minimizing byproduct formation.

Reaction Conditions and Optimization

Step Temperature (°C) Reaction Time Solvent Reagents Notes
Cyclization 65-80 3-4 hours Methanol or ethanol Cyanoacetate, urea, broken sodium Mild, environmentally friendly
Methylation 60-80 8-10 hours Toluene, DMF, or pyridine Alkali, phase transfer catalyst, methylating agent Ensures complete methylation

Research Findings and Data

Research indicates that this synthetic route offers several advantages:

  • Environmental Benefits : Eliminates the use of phosphorus oxychloride, reducing hazardous waste and toxic byproducts.
  • Operational Simplicity : Fewer steps and milder conditions streamline production.
  • Cost-Effectiveness : Raw materials are commercially available and inexpensive.
  • High Yield : Example yields of the intermediate and final product reach above 90% under optimized conditions.

Data Table Summarizing Key Parameters

Parameter Value Reference/Source
Raw materials Cyanoacetate, urea, sodium metal
Cyclization temperature 65-80°C
Cyclization time 3-4 hours
Methylation temperature 60-80°C
Methylation time 8-10 hours
Methylating agents Dimethyl sulfate, dimethyl carbonate
Solvents Methanol, ethanol, toluene, DMF

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Target Compound C₁₃H₁₅N₃O₃ 261.28 2-(3,4-dimethoxyphenyl)amino; 6-methyl Enhanced solubility (methoxy groups), moderate lipophilicity (methyl group).
6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one C₁₆H₂₁N₃O₂ 287.36 2-(4-pentyloxyphenyl)amino; 6-methyl Increased lipophilicity (pentyloxy chain), lower polarity.
6-Amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one C₁₁H₁₂N₄O 216.24 2-(3-methylphenyl)amino; 6-amino Higher hydrogen-bonding capacity (amino group), reduced steric bulk.
2-Amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one C₁₁H₁₁ClN₄O 250.69 2-(3-chloro-4-methylphenyl)amino; 6-amino Electronegative chlorine enhances reactivity; potential toxicity concerns.
(6S)-2-Amino-6-(3'-methoxybiphenyl-3-yl)-3,6-dimethylpyrimidin-4(3H)-one C₂₀H₂₂N₄O₂ 362.42 Biphenyl-methoxy group; stereospecific Complex pharmacokinetics (biphenyl group), experimental drug candidate.

Functional Group Impact

  • Methoxy vs. Methyl Groups: The 3,4-dimethoxyphenyl group in the target compound improves water solubility compared to non-polar methyl substituents (e.g., in ). However, methyl groups (as in ) enhance metabolic stability due to reduced oxidative susceptibility .
  • Amino vs. Chloro Substituents: Amino groups (e.g., ) increase hydrogen-bond donor capacity, beneficial for target binding, while chloro groups (e.g., ) introduce steric and electronic effects that may improve affinity but raise toxicity risks .

Biological Activity

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one, also known by its CAS number 1170948-73-8, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of aminopyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 261.28 g/mol
  • Structure : The compound features a pyrimidinone core substituted with a dimethoxyphenyl amino group at position 2 and a methyl group at position 6.

Antimicrobial Activity

Research has shown that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have demonstrated potent antibacterial and antimycobacterial activities against various strains, including Escherichia coli and Staphylococcus aureus . The presence of specific substituents on the pyrimidine ring is crucial for enhancing these activities.

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterialTBD
N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamideAntibacterial8
3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-oneAntimycobacterial16

Anti-inflammatory Effects

Some aminopyrimidine derivatives have been reported to exhibit anti-inflammatory activity by modulating pathways involved in inflammatory responses. This could be a potential area for further research regarding the specific effects of this compound.

Case Studies and Research Findings

  • Antimicrobial Testing : A study evaluated various pyrimidine derivatives for their antimicrobial efficacy against a range of bacteria and fungi. The results indicated that modifications on the phenyl ring significantly influenced the activity levels .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds suggests that the positioning of methoxy groups plays a pivotal role in enhancing bioactivity. Further investigations into the specific substitutions on the pyrimidine core could reveal optimal configurations for increased potency .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one, and how is its purity validated?

Answer:
The compound is synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions (K₂CO₃/EtOH or MeONa/MeOH, respectively). The thioether intermediate is then heated with 3,4-dimethoxyaniline at 140°C to yield the target product . Characterization involves:

  • 1H NMR spectroscopy to confirm substitution patterns.
  • Elemental analysis for compositional validation.
  • Chromatography-mass spectrometry (GC-MS/LC-MS) to verify molecular mass and purity.
  • Melting point determination to assess crystalline integrity.

Advanced: How do reaction conditions (e.g., alkylating agents, solvents) influence the yield and purity of this compound during synthesis?

Answer:
Comparative studies show that dimethyl sulfate (DMS) in K₂CO₃/EtOH yields >85% product with fewer side reactions, while methyl iodide (MeI) in MeONa/MeOH requires stricter temperature control to avoid over-alkylation. Solvent polarity and base strength critically affect reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may complicate purification. Optimize by testing reaction time (12–24 hrs) and monitoring intermediates via TLC .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • 1H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and pyrimidinone NH (δ ~10 ppm).
  • 13C NMR : Confirms carbonyl (C=O, δ ~160 ppm) and quaternary carbons.
  • FT-IR : Validates N-H stretching (~3200 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
  • Mass spectrometry : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₅N₃O₃: 261.11 g/mol) .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation, such as tautomeric forms or regiochemistry?

Answer:
Single-crystal X-ray diffraction provides definitive bond lengths and angles, distinguishing between enol-keto tautomers. For example, the pyrimidin-4(3H)-one ring typically adopts a keto form in the solid state, confirmed by C=O bond lengths (~1.22 Å). Synchrotron radiation improves resolution for low-symmetry crystals. Data collection at 298 K with R-factor <0.055 ensures reliability .

Basic: What in vitro assays are recommended for initial evaluation of biological activity (e.g., anticonvulsant, antimicrobial)?

Answer:

  • Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, monitoring seizure suppression .
  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:

  • Substituent variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing (e.g., -CF₃, -Br) or donating groups (-OMe, -NH₂) to modulate electronic effects .
  • Core modification : Introduce heterocycles (e.g., thieno-pyrimidine) to enhance binding affinity.
  • In silico docking : Use AutoDock Vina to predict interactions with targets (e.g., GABA receptors for anticonvulsants) . Validate with in vitro IC₅₀ assays.

Basic: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

  • HPLC : C18 column, mobile phase (acetonitrile:water, 60:40), UV detection at 254 nm.
  • LC-MS/MS : Electrospray ionization (ESI+), MRM transitions for enhanced specificity.
  • Validation : Assess linearity (R² >0.99), LOD/LOQ (<10 ng/mL), and recovery (>90%) using spiked samples .

Advanced: How can stability studies under varying pH and temperature conditions inform formulation strategies?

Answer:

  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC.
  • Kinetic modeling : Calculate t₉₀ (time for 10% degradation) using Arrhenius plots.
  • Identify degradants : Use high-resolution MS (HRMS) to characterize oxidation byproducts (e.g., N-oxide derivatives) .

Advanced: What computational and experimental approaches elucidate the mechanism of action (e.g., enzyme inhibition)?

Answer:

  • Molecular docking : Simulate binding to targets (e.g., dihydrofolate reductase) using Schrödinger Suite.
  • Enzyme assays : Measure inhibition constants (Kᵢ) via fluorometric or colorimetric methods (e.g., NADPH depletion for oxidoreductases).
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled (¹⁴C) compound to track intracellular accumulation .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Acute toxicity : Refer to SDS for LD₅₀ data (e.g., rodent oral LD₅₀ >500 mg/kg suggests moderate toxicity) .

Advanced: How can environmental fate studies assess the ecological impact of this compound?

Answer:

  • OECD 301 tests : Evaluate biodegradability in aqueous media.
  • Bioaccumulation : Measure logP (predicted ~2.5) to assess lipid solubility.
  • Ecotoxicology : Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr) tests .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

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